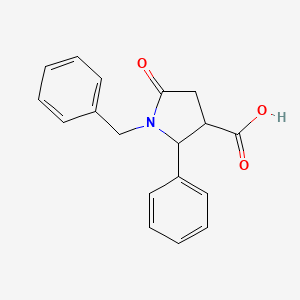

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

“1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid” is a compound that incorporates both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments . The empirical formula is C19H19NO3 and the molecular weight is 309.36 .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of succinic anhydride and N-benzylidene-benzylamine . This reaction gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid .

Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The pyrrolidine ring is incorporated in various compounds with biological and pharmaceutical activities .

Chemical Reactions Analysis

The reaction of succinic anhydride with N-arylidene-N-alkylamines represents a straightforward pathway to the synthesis of the pyrrolidinone ring, giving rise to trans- and cis-1-alkyl-2-aryl-5-oxopyrrolidine-3-carboxylic acids in one step .

Physical And Chemical Properties Analysis

The compound has a polar nature due to the carbonyl group, which contributes to the stability of the molecule . The electronegative potential on the MESP map refers to an area mostly comprised of lone pairs that would favor hydrogen bonding interactions and electrophilic attack .

Wissenschaftliche Forschungsanwendungen

Spectroscopic Analysis and Theoretical Approach

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has been characterized using various spectroscopic and computational methods. A study conducted by Devi et al. (2018) utilized techniques like single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT). This comprehensive analysis provided insights into the compound's structural and thermodynamic parameters, electrostatic potential, electrophilicity, chemical potential, and hyperconjugative interactions. These findings are crucial for understanding the compound's chemical properties and potential applications in various fields of research (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

Synthesis for Biologically Active Compounds

The compound has been synthesized for use as a key chiral building block in the creation of biologically active compounds. Ohigashi et al. (2010) established a practical and efficient synthesis method utilizing a stereospecific and regioselective process, highlighting its importance in pharmaceutical and biochemical research (Ohigashi, Kikuchi, & Goto, 2010).

Parallel Synthesis in Medicinal Chemistry

Črček et al. (2012) demonstrated the use of 1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid in the parallel synthesis of a library of pyrimidine-5-carboxamides. This approach is significant for medicinal chemistry, as it allows for the rapid generation of diverse compounds for potential therapeutic use (Črček, Baškovč, Grošelj, Kočar, Dahmann, Stanovnik, & Svete, 2012).

Antimicrobial Activity

K. Sreekanth and A. Jha (2020) developed a microwave-assisted synthesis method for derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. These derivatives exhibited promising antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Molecular Modeling and DFT Studies

Devi et al. (2018) also conducted molecular modeling and DFT studies on novel derivatives of the compound. This research is crucial for understanding the nonlinear optical properties and potential applications in materials science (Devi, Fatma, Bishnoi, Srivastava, Shukla, & Kumar, 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h1-10,15,17H,11-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXRDFRRCPUUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2558740.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)